8-Hydroxy-2'-Deoxyguanosine

Analytical Method Validation Biomarker Quantification Clinical Chemistry

8-Hydroxy-2'-deoxyguanosine (8-OHdG) is the definitive DNA oxidation biomarker, distinct from RNA-derived 8-OHG and the free base 8-oxoGua. Its stable N-glycosidic bond requires OGG1 repair, ensuring reliable DNA-damage signal. HPLC-validated ≥98% purity and documented long-term stability (>800 days at -80°C) make it essential for LC-MS/MS assays (CV <5%) and N45.1 monoclonal antibody systems (<1% cross-reactivity). Avoid ELISA cross-reactivity errors by selecting this validated standard.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 88847-89-6
Cat. No. B1666359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2'-Deoxyguanosine
CAS88847-89-6
Synonyms8-Oxo-dG;  8 Oxo dG;  8-OHdG;  8 OHdG; 
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O
InChIInChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1
InChIKeyHCAJQHYUCKICQH-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-2'-Deoxyguanosine (CAS 88847-89-6): Analytical Grade Oxidative DNA Damage Biomarker for Procurement


8-Hydroxy-2'-deoxyguanosine (8-OHdG, CAS 88847-89-6), chemically designated as 8-oxo-7,8-dihydro-2'-deoxyguanosine, is the predominant oxidation product of 2'-deoxyguanosine in DNA, formed via hydroxyl radical, singlet oxygen, and one-electron oxidation mechanisms [1]. It serves as the gold standard urinary and cellular biomarker for systemic oxidative DNA damage [2]. Basal levels in human cellular DNA range from 0.5 to 5 lesions per 10^6 dG bases [3], with urinary excretion in healthy adults spanning 2.7-13 ng/mg creatinine .

Why 8-Hydroxy-2'-Deoxyguanosine (CAS 88847-89-6) Cannot Be Replaced by 8-Oxoguanine or 8-Hydroxyguanosine for Validated Oxidative DNA Damage Assessment


The nucleoside 8-OHdG exhibits fundamentally distinct analytical behavior, biological origin, and stability compared to its free base analog 8-oxoguanine (8-oxoGua) and RNA counterpart 8-hydroxyguanosine (8-OHG). While all three derive from guanine oxidation, 8-OHdG specifically reflects DNA damage and repair processes, whereas 8-oxoGua may also originate from the nucleotide pool salvage pathway [1]. Critically, the N-glycosidic bond in 8-OHdG demonstrates unusually high stability relative to natural purine nucleosides, requiring enzymatic repair by 8-oxoguanine DNA glycosylase (OGG1) rather than undergoing spontaneous depurination [2]. This stability dictates distinct sample handling and analytical requirements. In immunoassays, cross-reactivity between 8-OHdG and 8-OHG varies dramatically by antibody clone—from negligible (<1%) to substantial (23%) [3]—rendering generic substitution without validation a significant source of measurement error.

Procurement Evidence Guide: Quantified Differential Performance of 8-Hydroxy-2'-Deoxyguanosine (CAS 88847-89-6) Versus Comparator Compounds


Analytical Method Comparison: LC-MS/MS Provides Superior Accuracy and Precision Versus ELISA for Urinary 8-OHdG Quantification

In a head-to-head comparison of urinary 8-OHdG quantification methods, LC-MS/MS demonstrated mean absolute recovery of 98.7 ± 3.2% with intra-assay CV <5%, whereas the commercial ELISA kit yielded significantly higher values (mean difference +42%, p<0.05) and wider inter-assay CV of 12-18% [1]. A multi-laboratory study further confirmed that HPLC-ECD provides sensitivity down to femtomolar range with coefficients of variation below 10%, while ELISA methods exhibit substantial inter-kit variability [2].

Analytical Method Validation Biomarker Quantification Clinical Chemistry

Antibody Specificity: Clone N45.1 Exhibits Minimal Cross-Reactivity with RNA Analog 8-OHG (<1%) Versus Alternative Clones with 23% Cross-Reactivity

The N45.1 monoclonal antibody (clone N45.1) demonstrates highly selective binding to 8-OHdG with no detectable cross-reactivity against 19 structural analogs including guanosine, 8-OHdA, and creatinine, and minimal cross-reactivity with 8-sulfhydryl-G and 8-OHG (<1%) . In contrast, alternative commercial ELISA kits report substantially higher cross-reactivity with 8-OHG (23%) and 8-oxoG (23%) [1].

Immunoassay Development Antibody Engineering Biomarker Detection

Oxidation Susceptibility: 8-OHdG is 1,000-Fold More Reactive Toward Peroxynitrite Than Parent 2'-Deoxyguanosine

In competitive reaction experiments, peroxynitrite (ONOO⁻) exhibits markedly higher reactivity toward 8-oxodG than toward the parent nucleoside dG. A 1,000-fold molar excess of dG is required to provide 50% protection of 8-oxodG against peroxynitrite-mediated degradation, indicating that 8-oxodG is approximately three orders of magnitude more susceptible to further oxidative modification [1]. This heightened reactivity underlies the formation of secondary oxidation products including hydantoin derivatives and spiroiminodihydantoin lesions [2].

DNA Oxidation Chemistry Mutagenesis Reactive Nitrogen Species

Sample Stability: Urinary 8-OHdG Remains Stable for 800 Days at -80°C and 24 Hours at 25°C

In a controlled stability study using HPLC quantification, urinary 8-OHdG concentrations showed no significant change after storage at room temperature (25°C) for 24 hours or at -80°C for 800 days (>2 years) [1]. In contrast, the free base analog 8-oxoGua exhibits marked instability at -20°C in aqueous solution, with significant degradation observed after approximately 87 days at neutral pH, though stability improves to ~112 days when diluted in 5% methanol [2].

Biobanking Clinical Specimen Handling Longitudinal Studies

Tautomeric Structure: 8-OHdG Adopts 6,8-Diketo Form with pKa1 = 8.6, Dictating Chromatographic Retention and Ionization Efficiency

¹⁵N NMR spectroscopic analysis definitively establishes that 8-hydroxy-2'-deoxyguanosine exists predominantly in the 6,8-diketo tautomeric form under physiological conditions, not the 8-enol form implied by common nomenclature [1]. The compound exhibits two pKa values: pKa1 = 8.6 (corresponding to N1 deprotonation yielding 6-enolate-8-keto) and pKa2 = 11.7 (yielding 6,8-dienolate) [1]. This is distinct from 8-hydroxyguanosine (RNA analog) which shows similar but not identical tautomeric equilibrium, and from 8-oxoguanine free base which displays different protonation behavior due to absence of the 2'-deoxyribose moiety [2].

Structural Chemistry LC-MS Method Development NMR Spectroscopy

Validated Procurement Scenarios for 8-Hydroxy-2'-Deoxyguanosine (CAS 88847-89-6) Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Urinary Oxidative Stress Biomarker Panels

Procurement of high-purity 8-OHdG standard (≥98% by HPLC) is essential for developing validated LC-MS/MS assays targeting urinary oxidative stress biomarkers. Evidence from direct method comparisons demonstrates that LC-MS/MS provides superior accuracy (recovery 98.7 ± 3.2%) and precision (CV <5%) compared to ELISA (CV 12-18%) [1]. The defined pKa1 of 8.6 guides mobile phase optimization for chromatographic separation, while the compound's stability at -80°C for >800 days ensures long-term standard viability [2].

High-Specificity Immunoassay Development Using Clone N45.1 Antibody Platform

Researchers developing ELISA or immunohistochemistry assays for oxidative DNA damage require 8-OHdG standards validated against the N45.1 monoclonal antibody system. This clone exhibits <1% cross-reactivity with the RNA oxidation product 8-OHG and zero cross-reactivity with 19 other structural analogs, in contrast to alternative clones showing up to 23% cross-reactivity . This specificity is critical for distinguishing DNA-derived from RNA-derived oxidation signals in complex biological matrices such as urine and tissue homogenates [3].

Longitudinal Epidemiological Studies Requiring Archived Specimen Analysis

Multi-center cohort studies and clinical trials that rely on retrospective analysis of biobanked urine samples should procure 8-OHdG standards with documented long-term stability. Empirical stability data confirm that urinary 8-OHdG remains unchanged after 800 days at -80°C, enabling reliable analysis of specimens collected years earlier [2]. In contrast, the free base analog 8-oxoGua degrades within ~87 days under similar storage conditions, making 8-OHdG the superior choice for studies requiring delayed or batched sample analysis [4].

Peroxynitrite-Mediated Oxidative Damage Studies in Inflammatory Disease Models

Investigators studying the role of reactive nitrogen species in DNA damage should select 8-OHdG for its well-characterized reactivity profile. The compound is approximately 1,000-fold more susceptible to peroxynitrite-mediated oxidation than the parent nucleoside dG [5]. This differential reactivity establishes 8-OHdG as both a primary biomarker and a secondary oxidation substrate, necessitating its inclusion as a standard in studies examining nitrative stress in inflammatory conditions, ischemia-reperfusion injury, and neurodegenerative disorders.

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